molecular formula C12H18Cl2F2N2 B8736363 1-(2,4-Difluorophenethyl)piperazine 2HCl

1-(2,4-Difluorophenethyl)piperazine 2HCl

Cat. No.: B8736363
M. Wt: 299.18 g/mol
InChI Key: FIKUTJXXUOHGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluorophenethyl)piperazine 2HCl is a chemical compound with the molecular formula C12H18Cl2F2N2 and a molecular weight of 299.19 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

The synthesis of 1-(2,4-Difluorophenethyl)piperazine 2HCl involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.

Chemical Reactions Analysis

1-(2,4-Difluorophenethyl)piperazine 2HCl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Difluorophenethyl)piperazine 2HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenethyl)piperazine 2HCl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,4-Difluorophenethyl)piperazine 2HCl can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H18Cl2F2N2

Molecular Weight

299.18 g/mol

IUPAC Name

1-[2-(2,4-difluorophenyl)ethyl]piperazine;dihydrochloride

InChI

InChI=1S/C12H16F2N2.2ClH/c13-11-2-1-10(12(14)9-11)3-6-16-7-4-15-5-8-16;;/h1-2,9,15H,3-8H2;2*1H

InChI Key

FIKUTJXXUOHGLW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCC2=C(C=C(C=C2)F)F.Cl.Cl

Origin of Product

United States

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